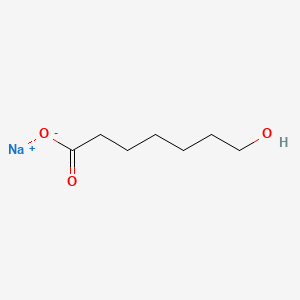
Sodium 7-hydroxyheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 7-hydroxyheptanoate is a sodium salt of 7-hydroxyheptanoic acid. This compound is part of the polyhydroxyalkanoates family, which are biodegradable polyesters produced by microorganisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 7-hydroxyheptanoate can be synthesized through the biotransformation of specific substrates by marine bacteria under controlled conditions. For instance, the production of polyhydroxyalkanoates, including 7-hydroxyheptanoate, can be achieved by regulating anaerobic conditions and controlling the dissolved oxygen concentration .
Industrial Production Methods: Industrial production of this compound involves the use of marine bacteria such as Vibrio sp. strain KN01. These bacteria can utilize various carbon sources, including soybean oil, to produce polyhydroxyalkanoates under aerobic and anaerobic conditions. The production process is optimized by limiting the amount of dissolved oxygen to enhance the yield .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 7-hydroxyheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of 7-hydroxyheptanoate, such as esters, ethers, and halogenated compounds .
Applications De Recherche Scientifique
Sodium 7-hydroxyheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various biodegradable polymers and copolymers.
Biology: The compound is studied for its role in microbial metabolism and its potential as a carbon source for bacterial growth.
Medicine: this compound is explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility and biodegradability.
Industry: It is used in the production of eco-friendly bioplastics and other sustainable materials
Mécanisme D'action
The mechanism of action of sodium 7-hydroxyheptanoate involves its incorporation into microbial metabolic pathways. The compound is metabolized by bacteria to produce polyhydroxyalkanoates, which serve as intracellular storage materials of carbon and energy. The regulation of the beta-oxidation pathway and dissolved oxygen concentration plays a crucial role in controlling the biosynthesis of these polymers .
Comparaison Avec Des Composés Similaires
- Poly(3-hydroxybutyrate) (PHB)
- Poly(3-hydroxyvalerate) (PHV)
- Poly(3-hydroxyoctanoate) (PHO)
- Poly(3-hydroxynonanoate) (PHN)
Comparison: Sodium 7-hydroxyheptanoate is unique due to its medium-chain length and specific hydroxyl group position, which confer distinct properties compared to other polyhydroxyalkanoates. For instance, poly(3-hydroxybutyrate) is a short-chain-length polyhydroxyalkanoate, while this compound belongs to the medium-chain-length category. This difference in chain length and structure affects the physical and chemical properties of the resulting polymers, making this compound suitable for specific applications .
Propriétés
IUPAC Name |
sodium;7-hydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3.Na/c8-6-4-2-1-3-5-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNUPBZJXIFDPU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol](/img/new.no-structure.jpg)







![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)

